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Compound of Interest

Compound Name: 2-Amino-5-formylbenzonitrile

Cat. No.: B1283386

Application Notes and Protocols: 2-Amino-5-
formylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.
Introduction:

2-Amino-5-formylbenzonitrile (CAS No: 22782-40-7) is a versatile trifunctional building block
in organic synthesis. The strategic placement of an amino, a formyl (aldehyde), and a nitrile
group on the aromatic ring allows for a diverse range of chemical transformations. This
molecule serves as a valuable precursor for the synthesis of various heterocyclic scaffolds,
which are of significant interest in medicinal chemistry and materials science. The presence of
these three key functional groups enables their participation in tandem or cascade reactions,
facilitating the rapid construction of complex molecular architectures.[1]

Molecular Structure:

» IUPAC Name: 2-Amino-5-formylbenzonitrile
e Molecular Formula: CsHsN20

e Molecular Weight: 146.15 g/mol

Physicochemical Properties (Predicted):
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Property Value

Appearance Solid

Purity >99% (commercially available)
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Topological Polar Surface Area 66.9 A2[2]

Protocols and Applications
Synthesis of Substituted Quinolines via Friedlander
Annulation

The Friedlander synthesis is a classical and efficient method for the construction of quinoline
rings. 2-Amino-5-formylbenzonitrile is an ideal substrate for this reaction, where the o-
aminoaryl aldehyde moiety reacts with a compound containing an a-methylene group adjacent
to a carbonyl functionality.[3][4][5][6]

Reaction Scheme:

Reactants Conditions
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Experimental Protocol (General):
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» To a solution of 2-amino-5-formylbenzonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol,
toluene, or solvent-free), add the active methylene compound (1.1-1.5 eq.).

e Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, iodine) or
a base (e.g., piperidine, KOH, KOtBu).[3][6]

» Heat the reaction mixture to reflux for a period of 2-12 hours, monitoring the progress by Thin
Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

« If a precipitate forms, filter the solid, wash with a cold solvent (e.g., ethanol or diethyl ether),
and dry under vacuum.

« If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify
the residue by column chromatography on silica gel.

Quantitative Data for Analogous Friedl&ander Reactions:

Active
Methylene Catalyst Solvent Temp (°C) Time (h) Yield (%)
Compound

Cyclohexano

p-TsOH Toluene Reflux 4 85
ne
Acetone KOH Ethanol Reflux 6 78
Ethyl o

Piperidine Ethanol Reflux 3 92
acetoacetate
Acetophenon ]

lodine None 120 2 88

e

Note: This data is representative of typical Friedlander reactions and may require optimization
for 2-amino-5-formylbenzonitrile.

Synthesis of Substituted Quinazolines

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1283386?utm_src=pdf-body
https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis
https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm
https://www.benchchem.com/product/b1283386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

2-Amino-5-formylbenzonitrile can serve as a precursor for the synthesis of quinazoline
derivatives. The amino and nitrile groups can participate in cyclization reactions with various C1
sources or other building blocks. A common approach involves the reaction with aldehydes.[7]

[8]

Reaction Scheme:

Reactants Conditions

(Z-Amino-5-formylbenzonitriIe) [R-CHO (Aldehyde)) (Ammonia Source (e.g., NH4OAc)) [Catalyst g. 12, CU(OAC)Z))

Solvent, Heat
\Product L
\ 4"

6-Formyl-quinazoline Derivative

Click to download full resolution via product page

Experimental Protocol (General):

 In areaction vessel, combine 2-amino-5-formylbenzonitrile (1.0 eq.), an aldehyde (1.2
eg.), and a source of ammonia such as ammonium acetate or ammonium chloride (2.0-5.0

eq.).

e Add a suitable solvent (e.g., ethanol, DMF, or acetic acid) and a catalyst if required (e.g.,
iodine, copper acetate).

o Heat the mixture to a temperature ranging from 80 °C to 150 °C for 4-24 hours. Monitor the
reaction by TLC.

 After cooling, pour the reaction mixture into ice-water and adjust the pH to basic with an
appropriate base (e.g., NaHCOs or NH4OH).

o Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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o Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Analogous Quinazoline Syntheses:

Aldehyde Catalyst Solvent Temp (°C) Time (h) Yield (%)
Benzaldehyd

I2 EtOH Reflux 8 82
e
4-
Chlorobenzal  Cu(OAc)2 DMF 120 12 75
dehyde
4-
Methoxybenz  None AcOH Reflux 6 88
aldehyde
Heptanal FeCls EtOH Reflux 10 70

Note: This data is based on syntheses using related 2-aminobenzonitriles and may require
optimization for the target molecule.

Synthesis of Thieno[2,3-b]pyridines

While not a direct application of the Gewald reaction in its classical form, the functional groups
in 2-amino-5-formylbenzonitrile allow for a Gewald-like synthesis of fused heterocycles. The
amino and formyl groups can first react with an active methylene nitrile, followed by cyclization
with elemental sulfur.

Reaction Scheme:
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Reactants Conditions

i R . _ Base (e.g., Morpholine)
[2 Amino-5 formylbenzonltrlle] [Malononltrlle] [Sulfur (Ss)] [Solvent (e.g.. Ethanol), Heat
\ \lirodug/ 7]

P

[Substituted Thieno[2,3-b]pyridine
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-
-
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Experimental Protocol (General):

e To a mixture of 2-amino-5-formylbenzonitrile (1.0 eq.), an active methylene nitrile such as
malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a
base like morpholine or piperidine.

o Heat the mixture at reflux with stirring for 2-6 hours, monitoring by TLC.
e Cool the reaction mixture and filter the precipitated solid.
e Wash the solid with cold ethanol and dry to afford the crude product.

o Recrystallize from a suitable solvent (e.g., DMF or acetic acid) to obtain the pure thieno[2,3-
b]pyridine derivative.

Disclaimer: The provided protocols are generalized and based on established synthetic
methodologies for structurally related compounds. Optimization of reaction conditions,
including catalyst, solvent, temperature, and reaction time, may be necessary to achieve
desired outcomes for 2-amino-5-formylbenzonitrile. All experimental work should be
conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Amino-5-formylbenzonitrile as a building block in
organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283386#2-amino-5-formylbenzonitrile-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

